2-Amino-4-cyanopyridine
Overview
Description
2-Amino-4-cyanopyridine is an organic compound with the molecular formula C6H5N3. It appears as a white crystalline solid and is slightly soluble in water but more soluble in organic solvents such as alcohols and ketones . This compound is widely used in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
It has been suggested that it may have potential interactions with enzymes such as glycogen synthase kinase-3β (gsk-3β) and human acetylcholinesterase (hache) . These enzymes play crucial roles in various biological processes. GSK-3β is involved in energy metabolism, neuronal cell development, and body pattern formation, while hAChE is responsible for the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft.
Mode of Action
It is suggested that the compound might inhibit the activity of gsk-3β and hache . The inhibition of these enzymes could lead to an increase in acetylcholine levels and a decrease in tau protein phosphorylation, which could have potential implications in the treatment of diseases like Alzheimer’s.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Amino-4-cyanopyridine are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific conditions of the biochemical reaction .
Cellular Effects
It is believed that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a certain degree of stability and can undergo degradation over time .
Dosage Effects in Animal Models
The effects of this compound in animal models have not been extensively studied. Therefore, information on dosage effects, threshold effects, and potential toxic or adverse effects at high doses is currently limited .
Metabolic Pathways
It is possible that this compound interacts with certain enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound interacts with certain transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles within the cell due to certain targeting signals or post-translational modifications .
Preparation Methods
2-Amino-4-cyanopyridine can be synthesized through several methods. One common synthetic route involves the hydrogenation and nitrosation of pyridine. Initially, pyridine is hydrogenated in the presence of a catalyst to form 2-aminopyridine. This intermediate is then reacted with nitrous acid to yield this compound . Another method involves a one-pot multicomponent reaction using substituted aromatic aldehydes, ammonium acetate, malononitrile, and aryl ketones under neat conditions with guanidine hydrochloride as a catalyst .
Chemical Reactions Analysis
2-Amino-4-cyanopyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different pyridine derivatives.
Reduction: Reduction reactions can convert it into other aminopyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the cyano group.
Cyclization: It can undergo cyclization reactions to form heterocyclic compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions include various substituted pyridines and heterocyclic compounds.
Scientific Research Applications
2-Amino-4-cyanopyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Amino-4-cyanopyridine can be compared with other similar compounds such as:
- 2-Amino-5-bromopyridine
- 2-Amino-6-bromopyridine
- 2-Amino-3-bromopyridine
- 2-Amino-4-bromopyridine
- 6-Amino-3-pyridinecarbonitrile
- 2-Amino-4-chloropyridine
These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical reactivity and biological activity. For instance, the presence of bromine or chlorine atoms can enhance the compound’s reactivity in substitution reactions and its potential as a pharmacological agent .
Properties
IUPAC Name |
2-aminopyridine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c7-4-5-1-2-9-6(8)3-5/h1-3H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEAYLFEIFJFGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426745 | |
Record name | 2-Amino-4-cyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42182-27-4 | |
Record name | 2-Amino-4-cyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Aminoisonicotinonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-amino-4-cyanopyridine contribute to the magnetic properties of the synthesized dinuclear copper(II) complexes?
A: In the study by [], this compound acts as a bridging ligand, coordinating to two copper(II) ions through its nitrogen atoms. This bridging arrangement facilitates spin-spin interactions between the copper centers. The researchers confirmed the presence of these interactions by observing a weak half-field band in the electron spin resonance (ESR) spectra, characteristic of Cu(II)–Cu(II) dimers []. Additionally, the room temperature magnetic moments measured for the complexes are consistent with antiferromagnetic coupling between the copper(II) ions [].
Q2: What spectroscopic techniques were used to characterize the copper(II) complexes containing this compound? What information do these techniques provide about the complex structure?
A: The researchers employed various spectroscopic methods to characterize the synthesized complexes [].
- FTIR spectroscopy: This technique identified Cu₂O₂ ring vibrations within the 570-410 cm⁻¹ range, confirming the presence of the alkoxo-bridged dinuclear structure [].
- UV-Vis spectroscopy: This method revealed three distinct absorption bands attributed to d-d transitions within the copper(II) ion, ligand-to-metal charge transfer (LMCT), and π-π or n-π transitions within the this compound ligand [].
- ESR spectroscopy: This technique provided evidence for the dinuclear nature of the complexes through the observation of a half-field signal around 1600 Gauss, indicative of a triplet spin species arising from Cu(II)-Cu(II) interaction [].
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